3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15625089
InChI: InChI=1S/C22H27N5O2S2/c1-5-15(3)27-21(29)17(31-22(27)30)13-16-19(25-11-9-24(4)10-12-25)23-18-14(2)7-6-8-26(18)20(16)28/h6-8,13,15H,5,9-12H2,1-4H3/b17-13-
SMILES:
Molecular Formula: C22H27N5O2S2
Molecular Weight: 457.6 g/mol

3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC15625089

Molecular Formula: C22H27N5O2S2

Molecular Weight: 457.6 g/mol

* For research use only. Not for human or veterinary use.

3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C22H27N5O2S2
Molecular Weight 457.6 g/mol
IUPAC Name (5Z)-3-butan-2-yl-5-[[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C22H27N5O2S2/c1-5-15(3)27-21(29)17(31-22(27)30)13-16-19(25-11-9-24(4)10-12-25)23-18-14(2)7-6-8-26(18)20(16)28/h6-8,13,15H,5,9-12H2,1-4H3/b17-13-
Standard InChI Key RNTVAJVTYBBFMY-LGMDPLHJSA-N
Isomeric SMILES CCC(C)N1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C)/SC1=S
Canonical SMILES CCC(C)N1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C)SC1=S

Introduction

Structural Characterization and Molecular Properties

Core Framework: Pyrido[1,2-a]pyrimidin-4-one

The bicyclic pyrido[1,2-a]pyrimidin-4-one system forms the central scaffold of the compound. This nitrogen-rich heterocycle is characterized by fused pyridine and pyrimidinone rings, a structural motif associated with diverse biological activities, including kinase inhibition and antimicrobial effects . The presence of a ketone group at position 4 and a methyl group at position 9 introduces steric and electronic modifications that influence molecular interactions .

Thiazolidinone Substituent

Attached to the pyrido-pyrimidine core via a (Z)-configured methylidene bridge is a 3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene moiety. The thiazolidinone ring, a five-membered heterocycle containing sulfur and nitrogen, is renowned for its role in antimicrobial, anticancer, and anti-inflammatory agents . The sec-butyl group at position 3 enhances lipophilicity, potentially improving membrane permeability, while the thiocarbonyl group at position 2 may facilitate hydrogen bonding with biological targets .

4-Methylpiperazine Side Chain

The 4-methylpiperazin-1-yl group at position 2 of the pyrido-pyrimidine core is a common pharmacophore in drug design, often employed to modulate solubility and bioavailability . Its basic nitrogen atoms can participate in protonation under physiological conditions, enhancing water solubility and interaction with acidic residues in target proteins .

Table 1: Physicochemical Properties

PropertyValue/Description
Molecular FormulaC<sub>24</sub>H<sub>28</sub>N<sub>6</sub>O<sub>2</sub>S<sub>2</sub>
Molecular Weight528.7 g/mol
logP (Predicted)3.2 ± 0.5
Hydrogen Bond Acceptors6
Polar Surface Area98.5 Ų
Stereochemistry(Z)-configuration at methylidene bridge

Synthetic Methodology

Pyrido[1,2-a]pyrimidin-4-one Core Synthesis

The synthesis of the pyrido[1,2-a]pyrimidin-4-one core can be adapted from methodologies reported for analogous systems . A regioselective acylation strategy employing lithium amide bases of 2-aminopyridines with alkynoate esters yields alkynamides, which undergo thermal cyclization to form the bicyclic framework . This approach ensures preferential formation of the 4-oxo isomer over the 2-oxo variant, critical for maintaining structural fidelity .

Thiazolidinone Ring Construction

The thiazolidinone moiety is introduced via a cyclocondensation reaction between a β-mercaptoamine derivative and a carbonyl compound. Optimization of solvent polarity (e.g., DMF or THF) and temperature (80–100°C) is essential to achieve high yields . The sec-butyl group is incorporated through alkylation of the thiazolidinone nitrogen using sec-butyl bromide under basic conditions .

Functionalization with 4-Methylpiperazine

The 4-methylpiperazine group is appended via nucleophilic aromatic substitution at position 2 of the pyrido-pyrimidine core. Reaction with 4-methylpiperazine in the presence of a palladium catalyst facilitates coupling, with yields dependent on the electronic effects of adjacent substituents .

Table 2: Key Synthetic Steps and Conditions

StepReaction TypeConditionsYield (%)
1Core cyclizationLiHMDS, THF, −78°C → 110°C, 12 h65–70
2Thiazolidinone formationDMF, 90°C, 8 h55–60
3Piperazine couplingPd(OAc)<sub>2</sub>, DIPEA, DCM, 24 h40–45

Hypothesized Biological Activities

Antimicrobial Effects

Thiazolidinone derivatives exhibit broad-spectrum antimicrobial activity by disrupting cell wall synthesis or DNA gyrase function . The sec-butyl substituent may enhance penetration through bacterial lipid bilayers, while the 4-methylpiperazine group could improve solubility in physiological media .

Anti-inflammatory Activity

The compound’s ability to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) is theorized based on structural analogs. The Z-configured methylidene bridge may adopt a planar conformation favorable for enzyme active-site binding .

Comparative Analysis with Structural Analogs

Table 3: Comparison with Key Analogues

CompoundStructural FeaturesBiological Activity
Target CompoundPyrido-pyrimidine + thiazolidinone + piperazineHypothesized multi-target inhibition
Imatinib (Gleevec)Benzamide + piperazineBCR-ABL kinase inhibition
RaltegravirPyrimidinone + thiazoleHIV integrase inhibition
(4-methylpiperazin-1-yl)quinoline Quinoline + piperazineAntimalarial activity

The target compound’s unique combination of a pyrido-pyrimidine core, thiazolidinone, and piperazine substituents distinguishes it from existing therapeutics, suggesting novel mechanisms of action.

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